4-(2-Methoxyacetyl)piperazin-2-one - 1250701-99-5

4-(2-Methoxyacetyl)piperazin-2-one

Catalog Number: EVT-1716689
CAS Number: 1250701-99-5
Molecular Formula: C7H12N2O3
Molecular Weight: 172.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3S,6R)-6-Ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one and (3S)-1-(Ethoxycarbonylmethyl)-3-(p-hydroxybenzyl)piperazin-2-one

  • Compound Description: These compounds, alongside their enantiomers, were synthesized as chiral piperazin-2-ones, serving as model peptidomimetics. [] The study focused on their enantiospecific synthesis, particularly highlighting the regiospecific protonation involved in generating the chiral center of (3S,6R)-6-ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one. []

N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825)

  • Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor with promising antitumor activity in preclinical assays. [] It demonstrated complete tumor regression with low toxicity in a K562 xenograft model for chronic myelogenous leukemia (CML). []

    Isoindol-1-one Analogues of p-MPPI

      • Compound Description: These specific isoindol-1-one analogues of p-MPPI exhibited high in vitro binding affinity for 5-HT1A receptors, with Ki values in the nanomolar range. []

      N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-trans-but-2-enyl)-4-pyridine-2-ylbenzamide (Compound 6, PG01037)

        • Compound Description: This series of compounds was developed to investigate the impact of modifying the 2-pyridylphenyl moiety and the butylamide linking chain of PG01037 on its binding affinity, selectivity, lipophilicity, and function. []

        N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide (Compound 29)

        • Compound Description: Developed as part of a series of over 30 novel analogues based on the lead structure of NGB 2904, compound 29 aimed to reduce lipophilicity while optimizing D3 receptor binding affinity and D2/D3 selectivity. [] It demonstrated high affinity and selectivity for dopamine D3 receptors and acted as a potent antagonist at the D3 receptor. []

        9H-fluorene-2-carboxylic acid {4-[(2,3-dichlorophenyl)-piperazin-1-yl]-butyl}-amide (NGB 2904)

        • Compound Description: NGB 2904 served as a lead structure in developing highly selective dopamine D3 receptor antagonists. [] Despite its potency and selectivity, its high lipophilicity prompted further structural modifications. []

        4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1 -yl]-6, 7-dimethoxyquinazoline derivatives

        • Compound Description: This series of compounds was synthesized and evaluated for their potential as α1-adrenoceptor antagonists and antihypertensive agents. [] Many of these derivatives demonstrated high binding affinity for α1-adrenoceptors and selective antagonism of norepinephrine's vasoconstrictor effects. []

        Doxazosin (Compound 1)

        • Compound Description: Selected for further evaluation based on its favorable in vitro and in vivo profile, doxazosin emerged from a series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1 -yl]-6, 7-dimethoxyquinazoline derivatives. [] It exhibited high affinity and selectivity for α1-adrenoceptors and displayed promising antihypertensive activity in preclinical studies, ultimately advancing to Phase III clinical trials. []
        • Compound Description: This series of compounds was designed and evaluated as allosteric enhancers of the A1 adenosine receptor. [] The nature of the substituents on the phenyl ring attached to the piperazine significantly influenced their allosteric enhancer activity. []
        • Compound Description: These two specific compounds emerged as the most potent allosteric enhancers of the A1 adenosine receptor within their series. [] They exhibited significant activity in both binding and functional assays. []

        [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione (Compound 10)

        • Compound Description: Compound 10 was designed as a potential high-affinity agonist positron emission tomography (PET) ligand for the 5-HT1A receptor. [] It demonstrated agonistic activity at the 5-HT1A receptor in functional assays. [] PET studies in baboons showed specific binding in brain regions rich in 5-HT1A receptors, further supporting its potential as a PET tracer. []

        2-{4-[4-(7-hydroxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione (Compound 9)

        • Compound Description: This compound served as the precursor for synthesizing the radiolabeled PET ligand [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione (compound 10). []
        • Compound Description: This series of benzimidazole derivatives was synthesized and screened for anthelmintic activity. [] Compounds 31, 34, and 36 exhibited significant activity against various helminth species, highlighting their potential as antiparasitic agents. []
        • Compound Description: These specific compounds exhibited potent anthelmintic activity against Hymenolepis nana and Litomosoides carinii, highlighting their potential as broad-spectrum antiparasitic agents. []

        4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylbenzenecarbohydroxamic acid (Compound 9b)

        • Compound Description: Identified through a cell-based screening assay, compound 9b demonstrated inhibitory activity against histone deacetylase 1 (HDAC1). [] This finding led to further exploration of structural analogs to understand and improve HDAC inhibitory activity. []

        2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids

        • Compound Description: This series of compounds represents a class of novel histone deacetylase 6 (HDAC6) inhibitors with demonstrated antiproliferative activity. [] They exhibited selective inhibition of HDAC6 over HDAC1 and selectively inhibited the growth of lung cancer cells compared to normal cells, suggesting potential applications in cancer therapy. []
        • Compound Description: These two novel imidazopurine-2,4-dione derivatives were investigated for their potential as 5-HT1A receptor partial agonists with antidepressant-like properties. [] Despite their structural similarity, they exhibited distinct functional, pharmacological, pharmacokinetic, and side effect profiles. []

        3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one Derivatives

        • Compound Description: This series of thirteen compounds was synthesized to evaluate their potential as anticonvulsant agents. [] Some derivatives demonstrated promising anticonvulsant activity in various animal models without significant neurological deficits. []

        3‐hydroxy‐6‐methyl‐2‐[4‐(2‐trifluoromethyl‐phenyl)‐piperazin‐1‐ylmethyl]‐4H‐pyran‐4‐one (Compound 3i)

        • Compound Description: Among the series of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, compound 3i exhibited the most promising activity in the subcutaneous Metrazol (scMet) seizure model, indicating its potential as an anticonvulsant agent. []

        Properties

        CAS Number

        1250701-99-5

        Product Name

        4-(2-Methoxyacetyl)piperazin-2-one

        IUPAC Name

        4-(2-methoxyacetyl)piperazin-2-one

        Molecular Formula

        C7H12N2O3

        Molecular Weight

        172.18 g/mol

        InChI

        InChI=1S/C7H12N2O3/c1-12-5-7(11)9-3-2-8-6(10)4-9/h2-5H2,1H3,(H,8,10)

        InChI Key

        CGSJUIYLUYKKDG-UHFFFAOYSA-N

        SMILES

        COCC(=O)N1CCNC(=O)C1

        Canonical SMILES

        COCC(=O)N1CCNC(=O)C1

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.